Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0896961
InChI: InChI=1S/C20H24N2O5S/c1-3-26-20(25)17-10-9-15(27-17)13-21-19(24)16(11-12-28-2)22-18(23)14-7-5-4-6-8-14/h4-10,16H,3,11-13H2,1-2H3,(H,21,24)(H,22,23)
SMILES: CCOC(=O)C1=CC=C(O1)CNC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.5 g/mol

Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate

CAS No.:

Cat. No.: VC0896961

Molecular Formula: C20H24N2O5S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate -

Specification

Molecular Formula C20H24N2O5S
Molecular Weight 404.5 g/mol
IUPAC Name ethyl 5-[[(2-benzamido-4-methylsulfanylbutanoyl)amino]methyl]furan-2-carboxylate
Standard InChI InChI=1S/C20H24N2O5S/c1-3-26-20(25)17-10-9-15(27-17)13-21-19(24)16(11-12-28-2)22-18(23)14-7-5-4-6-8-14/h4-10,16H,3,11-13H2,1-2H3,(H,21,24)(H,22,23)
Standard InChI Key DNUXEMXYGOKQHT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(O1)CNC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=CC=C(O1)CNC(=O)C(CCSC)NC(=O)C2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator